N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide
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Overview
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl(methyl)amino group, a but-2-yn-1-yl chain, and an ethoxybenzenesulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Alkyne Intermediate: The initial step involves the synthesis of the but-2-yn-1-yl intermediate through a reaction between an appropriate alkyne precursor and a halogenated compound under basic conditions.
Amination Reaction: The alkyne intermediate is then subjected to an amination reaction with benzyl(methyl)amine in the presence of a suitable catalyst to form the N-(4-(benzyl(methyl)amino)but-2-yn-1-yl) intermediate.
Sulfonamide Formation: Finally, the N-(4-(benzyl(methyl)amino)but-2-yn-1-yl) intermediate is reacted with 2-ethoxybenzenesulfonyl chloride in the presence of a base to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl(methyl)amino or ethoxybenzenesulfonamide moieties are replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles, catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylacetamide
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide stands out due to its ethoxybenzenesulfonamide moiety, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-25-19-13-7-8-14-20(19)26(23,24)21-15-9-10-16-22(2)17-18-11-5-4-6-12-18/h4-8,11-14,21H,3,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKDOYFLVCDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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